プレグネノロン

概要

説明

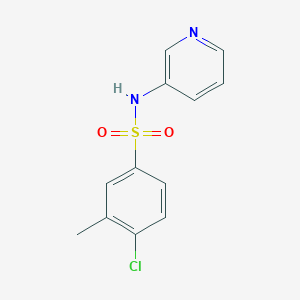

Pregnenolone, often referred to as the “mother of all hormones,” is an endogenous steroid and a precursor/metabolic intermediate in the biosynthesis of most of the steroid hormones, including the progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids . It is synthesized directly from cholesterol and serves as the foundational substrate from which nearly all other steroid hormones are derived, including testosterone, progesterone, estrogen, and DHEA . This synthesis occurs in the adrenal glands, gonads, and brain .

Synthesis Analysis

Pregnenolone is synthesized from cholesterol by a mitochondrially localized cytochrome P450 side-chain cleavage enzyme (scc, CYP11A1). This central step in steroidogenesis is rate limiting and essential . The process involves three consecutive monooxygenations: a 22-hydroxylation, 20-hydroxylation, and the cleavage of the C20-C22 bond, yielding pregnenolone .

Molecular Structure Analysis

Pregnenolone is a 21-carbon steroid, derived from cholesterol . Its IUPAC name is 3β-Hydroxypregn-5-en-20-one . The molecular formula of pregnenolone is C21H32O2, and its molar mass is 316.485 g/mol .

Chemical Reactions Analysis

Pregnenolone can be converted to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase . Using this pathway, termed Δ5 pathway, the next step is conversion to dehydroepiandrosterone (DHEA) via 17,20-lyase (CYP17A1) . Pregnenolone can also be converted to androstadienol by 16-ene synthase (CYP17A1) .

Physical And Chemical Properties Analysis

Pregnenolone is a solid substance with a melting point of 193 °C . It is a 21-carbon steroid, derived from cholesterol and found in steroid hormone-producing tissues .

科学的研究の応用

認知機能と記憶力の向上

プレグネノロンは、認知機能と記憶力の向上に潜在的な役割を果たす可能性があるとして研究されています。 研究によると、プレグネノロンは記憶力を強化し、神経機能を保護する可能性があり、これは加齢に伴う認知機能の低下や精神的な健康障害において特に興味深いことです . プレグネノロン硫酸塩は、その誘導体であり、化学物質誘発性健忘症の予防や、特定の薬物によって引き起こされる記憶力と学習能力の欠損の予防に特に役立つことが判明しています .

神経保護と神経発達

プレグネノロンの合成アナログは、微小管のダイナミクスと神経発達を促進することが示されています。 この化合物は、神経発達疾患の治療のための治療候補となる可能性があります . プレグネノロン自体は、ストレスと統合失調症の負の症状を軽減し、脊髄損傷からの回復を促進し、ラットの神経細胞を出生前のマリファナの暴露による損傷から保護することが知られています .

精神的な健康における治療への応用

プレグネノロンの補充は、うつ病や不安の症状を軽減し、アルツハイマー病などの神経変性疾患の症状を緩和するなど、さまざまな状態に治療的な応用がある可能性があります .

神経活性ステロイド活性の調節

プレグネノロン硫酸塩は、最も重要な神経活性ステロイドの1つです。 プレグネノロン硫酸塩は、ラットの前頭前皮質の内側にある興奮性シナプスでα2アドレナリン受容体を活性化することによって、長期増強(LTP)を阻害することが示されており、これは海馬での効果とは異なります . これは、シナプスの可塑性と神経伝達の調節における複雑な役割を示唆しています。

ストレスと気分障害への影響

プレグネノロンは、抗ストレス効果と抗うつ効果と関連付けられています。 研究では、プレグネノロンは認知機能の向上に重要であり、気分障害の治療に役立つ可能性があることが示されています .

加齢と神経変性疾患における役割

認知機能と神経保護への影響を考えると、プレグネノロンは加齢と神経変性疾患における潜在的な利点について研究されています。 プレグネノロンは、記憶力を強化し、神経機能を保護する能力があるため、アルツハイマー病などの疾患に関心の対象となる化合物です .

作用機序

Mode of Action

Pregnenolone acts as a neurosteroid , modulating neurotransmitter systems, including GABA and NMDA receptors . It is an allosteric endocannabinoid, serving as a negative allosteric modulator of the CB1 receptor . This means it can change the shape of the receptor and influence how it interacts with other substances.

Biochemical Pathways

Pregnenolone is a precursor or metabolic intermediate in the biosynthesis of most steroid hormones . It is produced from cholesterol through the action of the enzyme CYP11A1 . Pregnenolone can be converted into other derivatives such as pregnane, androstane, and sulfated neurosteroids . These metabolites have various roles in neuroprotection, neurite growth, and memory enhancement .

Pharmacokinetics

It is known that pregnenolone can be metabolized into other steroids . The impact of these properties on pregnenolone’s bioavailability is currently unclear.

Result of Action

Pregnenolone and its sulfate ester may improve cognitive and memory function . It is also involved in a natural negative feedback loop against CB1 receptor activation in animals . This means it can prevent CB1 receptor agonists, like tetrahydrocannabinol (the main active constituent in cannabis), from fully activating the CB1 .

Safety and Hazards

Pregnenolone may not be safe for certain individuals. For instance, one study found that as pregnenolone levels increased in postmenopausal women, so too did their risk of ovarian cancer . In some people, pregnenolone can cause skin rashes, acne, hair loss, diarrhea or constipation, problems sleeping, restlessness, agitation, sweating, or tremor . It may also cause irregular heartbeat, depressed mood, a change in appetite, or muscle pain .

将来の方向性

While significant progress has been made, there remain gaps in our understanding of pregnenolone. Future research should aim to clarify its long-term safety profile, optimal dosages for specific health outcomes, and its efficacy in diverse demographic groups . Studies have hinted at its potential in enhancing neural plasticity, which implies its importance in brain health and cognitive function .

特性

IUPAC Name |

1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-QGVNFLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036541 | |

| Record name | Pregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00706 mg/mL at 37 °C | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

145-13-1 | |

| Record name | Pregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnenolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pregnenolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73R90F7MQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Pregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole](/img/structure/B344544.png)

![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)

![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)